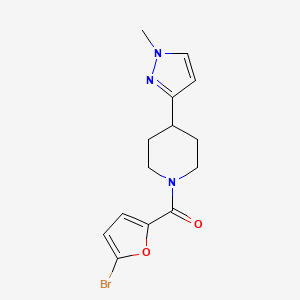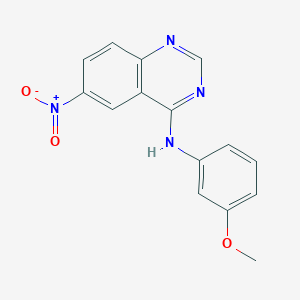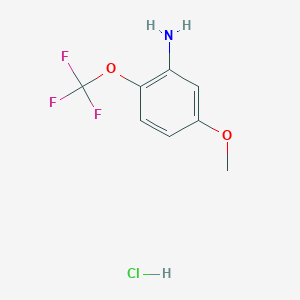![molecular formula C23H26N6O2S B2473841 1-(3-oxo-3-(4-phénylpiperazin-1-yl)propyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1207026-07-0](/img/structure/B2473841.png)
1-(3-oxo-3-(4-phénylpiperazin-1-yl)propyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C23H26N6O2S and its molecular weight is 450.56. The purity is usually 95%.
BenchChem offers high-quality 1-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Traitement de la maladie d'Alzheimer
Composé 4k : présente un potentiel en tant qu'agent anti-Alzheimer. Dans une étude, il a été conçu, synthétisé et évalué contre l'acétylcholinestérase (AChE) et la butyrylcholinestérase (BChE). La plupart des dérivés synthétisés étaient plus puissants que l'inhibiteur standard, la donépézil, contre l'AChE. De plus, tous les composés synthétisés ont surpassé l'efficacité de la donépézil contre la BChE .
Inhibition de l'α-glucosidase
Le même composé a démontré une activité contre l'α-glucosidase, une enzyme impliquée dans le métabolisme des glucides. Certains des nouveaux dérivés synthétisés étaient plus puissants que le contrôle positif, l'acarbose, qui est utilisé pour gérer le diabète. Cela suggère un rôle potentiel dans la régulation des taux de glucose sanguin .
Exploration des candidats médicaments
Les études de docking ont révélé que le composé 4k interagit de manière significative avec les résidus du site actif des enzymes cholinestérases (AChE et BChE). De plus, les prédictions de caractère médicamenteux, d'ADME (absorption, distribution, métabolisme et excrétion) et de toxicité indiquent que ce composé pourrait être un candidat médicament viable avec des propriétés favorables .
Aperçus structurels
La compréhension des exigences structurelles des composés comme le 4k peut aider à concevoir des médicaments plus efficaces. L'analyse spectrale des dérivés contenant de l'adamantane fournit des informations sur leurs propriétés vibratoires, qui peuvent informer les stratégies de conception des médicaments .
Ligands des récepteurs D2/D3
Bien que non directement liés au 4k, la compréhension des exigences structurelles des composés apparentés peut conduire au développement de ligands des récepteurs D2/D3. Ces ligands jouent un rôle crucial dans les troubles neuropsychiatriques et peuvent avoir des applications dans le traitement de conditions telles que la schizophrénie et la maladie de Parkinson .
Mécanisme D'action
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine and butyrylcholine, respectively, which are neurotransmitters responsible for transmitting signals in the nervous system.
Mode of Action
The compound interacts with its targets (AChE and BChE) by establishing important interactions with the main residues of the target enzymes . This interaction inhibits the activity of these enzymes, leading to an increase in the concentration of acetylcholine and butyrylcholine in the nervous system.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound have been predicted to be appropriate for drug candidates . This suggests that the compound can be absorbed into the body, distributed to the site of action, metabolized, and then excreted, which impacts its bioavailability.
Result of Action
The result of the compound’s action is an enhanced cholinergic function due to the increased concentration of acetylcholine and butyrylcholine. This can lead to improved signal transmission in the nervous system, which may be beneficial in conditions like Alzheimer’s disease where there is a decrease in cholinergic function .
Propriétés
IUPAC Name |
12-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O2S/c1-2-11-28-22(31)21-18(10-16-32-21)29-19(24-25-23(28)29)8-9-20(30)27-14-12-26(13-15-27)17-6-4-3-5-7-17/h3-7,10,16H,2,8-9,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJBRFCAMPUPBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-{Methyl[4-(trifluoromethyl)pyrimidin-2-yl]amino}azetidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2473765.png)
![1-methyl-6-oxo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2473766.png)
![N-(sec-butyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2473768.png)


![2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methoxyphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2473771.png)


![N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-2-phenoxyaniline](/img/structure/B2473776.png)



